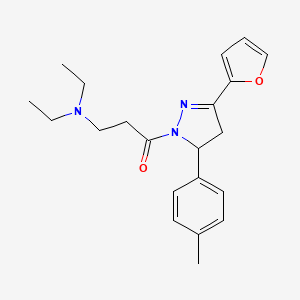

3-(diethylamino)-1-(3-(furan-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3-(diethylamino)-1-[5-(furan-2-yl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2/c1-4-23(5-2)13-12-21(25)24-19(17-10-8-16(3)9-11-17)15-18(22-24)20-7-6-14-26-20/h6-11,14,19H,4-5,12-13,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZHWDWTODHBFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC(=O)N1C(CC(=N1)C2=CC=CO2)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(diethylamino)-1-(3-(furan-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one can involve multiple synthetic routes, typically starting from readily available starting materials. One common method involves the condensation of diethylamine with an appropriate aldehyde, followed by cyclization with a furan-2-yl-substituted hydrazine derivative. The reaction conditions often require a base catalyst, and the reaction is carried out under reflux in a suitable solvent.

Industrial Production Methods

Industrial production may involve optimized synthetic routes to ensure cost-efficiency and high yield. Catalysts and solvents are chosen to minimize environmental impact and maximize product purity.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various reactions, including:

Oxidation: : The furan ring can be selectively oxidized under mild conditions, using oxidizing agents like mCPBA (meta-Chloroperoxybenzoic acid).

Reduction: : Reduction of the ketone group is possible with reagents like sodium borohydride (NaBH4), leading to the corresponding alcohol.

Substitution: : Electrophilic or nucleophilic substitutions can occur at the aromatic ring or the diethylamino group.

Common Reagents and Conditions

Oxidation: : mCPBA, H2O2

Reduction: : NaBH4, LiAlH4

Substitution: : Halogenation with NBS (N-bromosuccinimide), nucleophilic substitution with alkyl halides.

Major Products Formed

Oxidation: Furan ring oxidation products.

Reduction: Alcohol derivatives.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Biological Activities

The biological activities of this compound are primarily attributed to the pyrazole framework and its substituents. Research indicates that derivatives of pyrazoles exhibit a range of pharmacological effects.

Antimicrobial Activity

Studies have shown that pyrazole derivatives can possess significant antimicrobial properties. For instance:

- A series of related compounds demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the diethylamino group enhances the lipophilicity and membrane penetration of the molecule, potentially increasing its efficacy against microbial strains .

Anticancer Potential

Research into pyrazole derivatives has highlighted their potential as anticancer agents:

- Compounds similar to 3-(diethylamino)-1-(3-(furan-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of pyrazole derivatives make them suitable candidates for developing new analgesics:

- Some studies have indicated that these compounds can inhibit pro-inflammatory cytokines, making them potential treatments for inflammatory diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the compound .

Case Studies

Several case studies have documented the effectiveness of similar pyrazole compounds in clinical settings:

- Antimicrobial Efficacy :

- Anticancer Activity :

Mechanism of Action

The mechanism by which this compound exerts its effects often involves its interaction with molecular targets like enzymes or receptors. For example, in biological systems, it might interact with specific proteins, altering their activity and leading to therapeutic effects. The diethylamino group can enhance membrane permeability, facilitating its action within cells.

Comparison with Similar Compounds

Dihedral Angles and Planarity

The compound’s pyrazoline ring adopts a non-planar conformation due to steric interactions between substituents. Similar compounds, such as 1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (compound 3 in ), exhibit dihedral angles between the pyrazole and aryl rings of ~4.6–5.3° . In contrast, derivatives like 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one (compound 4) show larger dihedral angles (9.8–10.5°) due to bulkier substituents .

Substituent Effects

- Electron-Donating vs. Electron-Withdrawing Groups : The p-tolyl group (electron-donating) and furan-2-yl (moderately electron-withdrawing) create a polarized electronic environment. This contrasts with analogs like ME-5 (), which features a 4-nitrophenyl group (strongly electron-withdrawing), reducing electron density on the pyrazoline core .

- Amino vs. Halogen Substituents: The diethylamino group distinguishes the target compound from halogenated analogs, such as 2-chloro-1-[3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one (), where chloro substituents increase molecular weight (C₁₆H₁₄Cl₂N₂O₂) and lipophilicity .

Antimicrobial Potential

While direct data on the target compound’s bioactivity is unavailable, structurally related pyrazoline-thiazole hybrids demonstrate significant antimicrobial properties. For example, 2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazole (compound 24n, ) exhibits MIC values of 1.56–3.13 µg/mL against Gram-positive and Gram-negative bacteria .

Corrosion Inhibition

Propanone-pyrazoline derivatives, such as Mt-3-PQPP and Cl-4-PQPP (), act as mild steel corrosion inhibitors in acidic environments .

Physicochemical Properties

- Solubility: The diethylamino group increases solubility in polar aprotic solvents (e.g., DMSO) compared to halogenated analogs .

- Stability : The furan ring may confer susceptibility to oxidative degradation, whereas the p-tolyl group enhances thermal stability, as seen in similar diarylpyrazolines .

Comparative Data Table

Biological Activity

The compound 3-(diethylamino)-1-(3-(furan-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one , also known by its CAS number 1400146-48-6, is a complex organic molecule with potential biological activity. This article aims to explore its biological properties, particularly focusing on its antibacterial, antifungal, and anticancer activities, supported by relevant case studies and research findings.

Molecular Characteristics

- Molecular Formula : CHNO

- Molecular Weight : 353.5 g/mol

- CAS Number : 1400146-48-6

The structure of the compound features a diethylamino group, a furan moiety, and a pyrazole ring, which are known to contribute to various biological activities.

Table 1: Structural Overview

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 353.5 g/mol |

| CAS Number | 1400146-48-6 |

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, studies have shown that certain pyrazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of several pyrazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be promising, with some derivatives showing MIC values as low as 50 µg/mL against E. coli and Bacillus subtilis .

Antifungal Activity

The antifungal potential of compounds similar to our target compound has also been documented. The presence of the furan ring is often linked to enhanced interaction with fungal cell membranes.

Research Findings

In vitro tests demonstrated that certain derivatives showed effective antifungal activity against strains like Candida albicans. The MIC values ranged from 32 to 64 µg/mL, indicating strong antifungal properties .

Anticancer Activity

The anticancer properties of compounds containing pyrazole and furan rings have garnered attention in recent years. These compounds are believed to induce apoptosis in cancer cells through various mechanisms.

Case Study: Anticancer Mechanisms

A recent study explored the effects of a series of furan-containing pyrazole derivatives on cancer cell lines. The results indicated that these compounds could significantly inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC values below 20 µM .

Membrane Interaction

The lipophilicity of compounds like this compound allows for efficient penetration into bacterial and fungal membranes, disrupting their integrity and leading to cell death .

Enzyme Inhibition

These compounds may also act as enzyme inhibitors, targeting specific pathways crucial for microbial growth and survival. For instance, inhibition of efflux pumps in bacteria can enhance the effectiveness of existing antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.